6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS2/c20-13-3-5-15(6-4-13)28-18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-2-14(21)9-16(12)22/h1-10H,11H2/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQMUYLGYFHGE-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Formation of the Carbaldehyde Group: The carbaldehyde group is typically introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Oxime Formation: The final step involves the reaction of the carbaldehyde with 2,4-dichlorobenzyl hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxime group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Sulfoxide and Sulfone Derivatives: From oxidation reactions.
Amines: From reduction of the oxime group.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Biological Research: The compound is used in studies involving cellular signaling pathways and receptor activation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications:
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as nuclear receptors or enzymes. For example, it may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Benzyl Substitution : The position of chlorine atoms on the benzyl group (2,4- vs. 3,4-) significantly impacts receptor specificity. CITCO’s 3,4-dichloro configuration optimizes human CAR activation , while the target compound’s 2,4-substitution may alter binding kinetics.
- Core Modifications : Replacement of the imidazothiazole core with imidazo[2,1-b]oxazole (e.g., DL5050 in ) enhances potency, suggesting the core’s electronic properties influence ligand-receptor interactions.
- Oxime Requirement : The oxime group is essential for activity, as the parent aldehyde lacks CAR agonist properties .
Pharmacological Activity and Selectivity
CAR Activation and CYP Induction
- CITCO: Activates human CAR with EC50 values in the nanomolar range, inducing CYP2B6 and CYP3A4 expression by 1.5–2.2-fold in hepatocytes . It also inhibits brain tumor stem cell growth via CAR-dependent mechanisms .
- The 2,4-dichlorobenzyl group may reduce efficacy compared to CITCO’s 3,4-isomer due to steric or electronic mismatches.
- Quinazoline Derivatives: A novel class (e.g., 2-(3-methoxyphenyl)quinazolines) shows higher CAR activation than CITCO but lacks selectivity, co-activating PXR and AHR .
Selectivity Profiles
*Predicted based on structural analog data.
Biological Activity
The compound 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic derivative belonging to a class of imidazo-thiazole compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and as potential pharmacological agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a complex structure that includes an imidazo-thiazole core and an oxime functional group. This unique configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to This compound exhibit several mechanisms of action:
- Nuclear Receptor Modulation : The compound acts as an agonist for the constitutive androstane receptor (CAR), enhancing the transcription of target genes such as CYP2B6 in hepatocytes. This modulation can influence drug metabolism and detoxification pathways .
- Anticancer Activity : In ovarian cancer cell lines, the compound has been shown to enhance the efficacy of anticancer agents by upregulating multidrug resistance protein 1 (MDR1) and UDP-glucuronosyltransferase 1A1 (UGT1A1), suggesting a potential role in overcoming drug resistance .
- Inhibition of Tumor Growth : Studies have demonstrated that this compound inhibits the growth of brain tumor stem cells (BTSCs), inducing cell cycle arrest and apoptosis specifically in tumor cells while sparing normal astrocytes .
Biological Activity Data
The biological activity of This compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:
Case Study 1: Ovarian Cancer Treatment
In a study involving ovarian cancer cell lines, This compound was combined with standard anticancer therapies. The results showed a marked increase in cell death compared to treatments with anticancer agents alone. This suggests that the compound may serve as an adjunct therapy to enhance treatment outcomes in resistant ovarian cancers.
Case Study 2: Brain Tumor Stem Cells
Another study focused on glioblastoma stem cells demonstrated that treatment with this compound led to a significant reduction in stem cell viability. The mechanism was attributed to the induction of apoptosis specifically in CD133(+) BTSCs while normal cells remained unaffected. This selectivity highlights its potential for targeted cancer therapies.
Q & A
Q. Basic Research Focus
- In vitro models :
- In vivo models :
How can researchers differentiate CITCO's effects on CAR versus pregnane X receptor (PXR) in vitro?
Advanced Research Focus
CITCO exhibits off-target activation of PXR due to structural interactions with residue W299 in the PXR ligand-binding domain . To isolate CAR-specific effects:
- Use PXR-knockout cell lines or siRNA-mediated PXR silencing .
- Perform dose-response assays with CITCO concentrations ≤1 µM, as PXR activation occurs at higher doses (>10 µM) .
- Employ structural analogs (e.g., DL5050) with modified imidazothiazole cores to enhance CAR selectivity .
What methodologies are used to assess CITCO's impact on cytochrome P450 (CYP) enzyme expression?
Advanced Research Focus
CITCO upregulates CYP2B6, CYP3A4, and other CYPs via CAR-mediated transcriptional activation . Key methods include:
- Genome-wide RNA sequencing to identify CITCO-induced CYP isoforms .
- Quantitative PCR (qPCR) with primers specific for CYP2B6, CYP3A4, and CYP2C9 to validate induction .
- Luciferase reporter assays using CYP promoter regions (e.g., CYP2B6 PBREM/XREM) to map regulatory elements .
How do researchers address discrepancies in CITCO's metabolic effects across different hepatocyte models?
Advanced Research Focus
Discrepancies arise from:
- Species-specific CAR activation : CITCO activates human CAR but not mouse CAR . Use human-derived models (PHH or HepaRG cells) for consistency .
- Co-activator dependency : CAR-mediated lipogenesis in rodent models requires co-activators (e.g., SRC-1) absent in some cell lines . Validate co-activator expression via Western blotting .
- Batch variability in primary hepatocytes : Include dexamethasone pretreatment to stabilize CAR expression .
What experimental strategies are used to resolve contradictions in CITCO's role in hepatic steatosis?
Advanced Research Focus
CITCO’s activation of CAR can either ameliorate or exacerbate steatosis depending on metabolic context . Strategies include:
- Lipidomic profiling to quantify triglycerides, free fatty acids, and phospholipids in hepatocytes .
- Co-treatment with PXR inhibitors (e.g., ketoconazole) to isolate CAR-specific lipid effects .
- Transcriptomic analysis of genes like Pnpla3 and Scd1 to clarify CAR’s LXR-independent lipogenic pathways .
How is CITCO's selectivity optimized to minimize off-target effects in structural-activity relationship (SAR) studies?
Advanced Research Focus
Recent SAR efforts focus on:
- Core modification : Replacing the imidazothiazole with imidazoxazole to reduce PXR cross-reactivity .
- Substituent engineering : Introducing bulkier aryl groups (e.g., naphthyl) to enhance CAR binding affinity .
- In silico docking studies using CAR and PXR crystal structures to predict ligand-receptor interactions .
What are the critical controls for ensuring reproducibility in CITCO-mediated CAR activation assays?
Q. Methodological Rigor
- Vehicle controls : Use DMSO at ≤0.1% to avoid solvent toxicity .
- Positive controls : Include established CAR agonists (e.g., phenobarbital) and antagonists (e.g., PK11195) .
- Normalization : Reference CAR activity to housekeeping genes (e.g., GAPDH) or constitutive reporters (e.g., Renilla luciferase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
